molecular formula C11H15N3O2 B2504973 N-[4-(Hydrazinocarbonyl)phenyl]butanamide CAS No. 315670-16-7

N-[4-(Hydrazinocarbonyl)phenyl]butanamide

Cat. No.: B2504973
CAS No.: 315670-16-7
M. Wt: 221.26
InChI Key: RJKMRXKKRPJLJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Hydrazinocarbonyl)phenyl]butanamide typically involves the reaction of 4-aminobenzoyl hydrazine with butanoyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as industrial chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Hydrazinocarbonyl)phenyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[4-(Hydrazinocarbonyl)phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(Hydrazinocarbonyl)phenyl]butanamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity or modification of protein function. The compound may also interact with cellular pathways involved in signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Hydrazinocarbonyl)phenyl]butanamide is unique due to its specific hydrazine and butanamide functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring selective modification of biological molecules or specific chemical transformations .

Properties

IUPAC Name

N-[4-(hydrazinecarbonyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-3-10(15)13-9-6-4-8(5-7-9)11(16)14-12/h4-7H,2-3,12H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKMRXKKRPJLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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